molecular formula C23H42N6O9 B14246214 L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine CAS No. 255838-40-5

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine

Cat. No.: B14246214
CAS No.: 255838-40-5
M. Wt: 546.6 g/mol
InChI Key: BNJNRCZLSHMFTE-DMSQCDIVSA-N
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Description

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine is a peptide compound composed of five amino acids: proline, threonine (three times), and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of oxo-threonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Oxo-threonine derivatives.

    Reduction: Reduced peptide forms with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-lysyl-L-prolyl-L-arginine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Threonyl-L-histidyl-L-arginyl-L-prolyl-L-prolyl-L-methionyl-L-tryptophyl-L-seryl-L-prolyl-L-valyl-L-tryptophyl-L-proline: A more complex peptide with additional amino acids and distinct biological functions.

Uniqueness

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-lysine is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted applications.

Properties

CAS No.

255838-40-5

Molecular Formula

C23H42N6O9

Molecular Weight

546.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H42N6O9/c1-11(30)16(20(34)26-15(23(37)38)7-4-5-9-24)28-22(36)18(13(3)32)29-21(35)17(12(2)31)27-19(33)14-8-6-10-25-14/h11-18,25,30-32H,4-10,24H2,1-3H3,(H,26,34)(H,27,33)(H,28,36)(H,29,35)(H,37,38)/t11-,12-,13-,14+,15+,16+,17+,18+/m1/s1

InChI Key

BNJNRCZLSHMFTE-DMSQCDIVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1)O

Origin of Product

United States

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